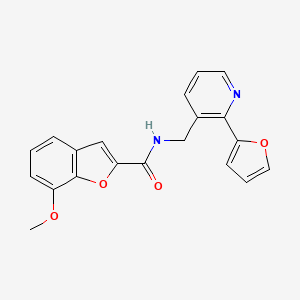

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-24-16-7-2-5-13-11-17(26-19(13)16)20(23)22-12-14-6-3-9-21-18(14)15-8-4-10-25-15/h2-11H,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQBZZSABSKVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Pyridine Ring Introduction: The pyridine ring is introduced via a condensation reaction with a suitable aldehyde or ketone.

Benzofuran Moiety Formation: The benzofuran ring is formed through a cyclization reaction involving a phenol derivative and an appropriate electrophile.

Coupling Reactions: The final coupling of the furan, pyridine, and benzofuran moieties is achieved through a series of cross-coupling reactions, such as Suzuki-Miyaura coupling, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide exhibits various biological activities, including:

-

Anticancer Activity

- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Mechanisms include induction of apoptosis and cell cycle arrest.

-

Antimicrobial Activity

- Exhibits activity against several bacterial strains, suggesting potential as an antimicrobial agent.

-

Anti-inflammatory Properties

- Potential to inhibit cyclooxygenase (COX) enzymes, reducing inflammation through decreased prostaglandin synthesis.

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that this compound can significantly inhibit cancer cell growth. For instance, it showed IC50 values as low as 5 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound's ability to induce apoptosis was linked to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Activity

The compound displayed notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. In a study, it was found to have minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL, indicating its potential for development into an antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of similar benzofuran derivatives revealed significant inhibition of COX enzymes. The IC50 values for related compounds ranged from 10 to 30 µM, suggesting that this compound may exhibit comparable efficacy in reducing inflammation.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzofuran and furan-pyridine derivatives, emphasizing molecular features, synthetic routes, and functional implications.

Ranitidine-Related Furan Derivatives (–4)

Ranitidine derivatives share furan and nitroacetamide motifs but differ in their therapeutic targets (e.g., H2 receptor antagonism). Examples include:

- Ranitidine Diamine Hemifumarate (Related Compound A): A 5-[(dimethylamino)methyl]furan derivative with a hemifumarate salt.

- Ranitidine Amino Alcohol Hemifumarate: Contains a methanol-substituted furan.

- Key Contrast: The target compound’s benzofuran core and pyridine-furan side chain distinguish it from ranitidine’s linear nitroacetamide-furan structure. This structural divergence suggests different pharmacokinetic profiles, such as reduced renal clearance due to higher lipophilicity .

Research Findings and Implications

- Bioactivity Potential: The pyridine-furan side chain in the target compound may enhance interactions with cytochrome P450 enzymes or kinase targets, as seen in pyridine-containing drugs like crizotinib. In contrast, ranitidine analogues primarily target gastrointestinal receptors .

- Solubility and Stability: The 7-methoxy group and pyridine ring may improve aqueous solubility over ranitidine’s nitroacetamide group, which is prone to hydrolysis .

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates a furan ring, a pyridine ring, and a benzofuran moiety. Its IUPAC name is N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide. The molecular formula is , with a molecular weight of 365.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, it has been suggested that the compound could inhibit bacterial enzymes, contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also demonstrated promising anticancer activity. In studies involving different cancer cell lines, it exhibited cytotoxic effects, with IC50 values indicating potent antiproliferative activity. For instance, compounds similar in structure have shown increased potency against A549 lung cancer cells, with significant induction of apoptosis observed through caspase activation assays.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induced apoptosis in A549 cells | |

| Enzyme Inhibition | Potential inhibition of bacterial enzymes |

Case Study: Anticancer Activity

A study published in MDPI highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The study reported that compounds structurally related to this compound showed up to 70% inhibition of tubulin polymerization at certain concentrations, indicating strong anticancer potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide, and how are intermediates characterized?

- Methodology :

- Step 1 : Synthesize 7-methoxybenzofuran-2-carboxylic acid via cyclization of substituted salicylaldehydes using Vilsmeier-Haack conditions or Pd-catalyzed coupling .

- Step 2 : Prepare the pyridine-furan hybrid scaffold (2-(furan-2-yl)pyridin-3-yl)methylamine via Suzuki-Miyaura coupling of bromopyridine with furan-2-boronic acid, followed by reductive amination .

- Step 3 : Couple the two intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

- Characterization : Confirm structures using /-NMR, HRMS, and IR. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How can solubility and stability challenges be addressed during in vitro bioactivity assays?

- Methodology :

- Solubility : Test in DMSO (primary solvent) followed by dilution in assay buffers (e.g., PBS). Use surfactants (e.g., Tween-80) for hydrophobic compounds. Measure critical micelle concentration if precipitation occurs .

- Stability : Conduct LC-MS stability studies under physiological pH (7.4) and temperature (37°C). Use stabilizers like ascorbic acid for oxidation-prone moieties (e.g., furan rings) .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how do they align with experimental data?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR, CDK2). Validate with MD simulations (GROMACS) to assess binding stability .

- Data Alignment : Compare computational ΔG values with experimental IC from kinase inhibition assays. Discrepancies >1 log unit suggest force field inaccuracies or protonation state mismatches—re-optimize using QM/MM refinements .

Q. How can contradictory bioactivity data across cell lines be systematically resolved?

- Methodology :

- Assay Design : Use isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate target-specific effects. Include positive controls (e.g., staurosporine for apoptosis) .

- Data Analysis : Apply multivariate statistics (PCA or hierarchical clustering) to identify confounding variables (e.g., metabolic activity, efflux pumps). Validate with orthogonal assays (e.g., Western blot for target phosphorylation) .

Q. What strategies optimize metabolic stability for in vivo studies?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS. Identify metabolic soft spots (e.g., demethylation of methoxy groups) .

- Derivatization : Introduce deuterium at labile sites (e.g., benzylic positions) or replace metabolically unstable groups (e.g., furan with thiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.